molecular formula C18H13ClN4O4S B7565892 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide

2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide

Cat. No. B7565892
M. Wt: 416.8 g/mol
InChI Key: BYEVBSNSUIUXLT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising properties that make it a suitable candidate for therapeutic purposes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide involves the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells and bacteria. This compound has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. It also targets the bacterial cell wall, leading to the disruption of cell membrane integrity and ultimately resulting in bacterial cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide have been extensively studied. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also exhibits antibacterial activity by disrupting the bacterial cell wall and cell membrane, leading to bacterial cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide in lab experiments include its potent antitumor and antimicrobial activity, making it a suitable candidate for drug development. However, the limitations of this compound include its high toxicity and limited solubility, which may hinder its efficacy in vivo.

Future Directions

There are several future directions for the study of 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
4. Study of the potential synergistic effects of this compound with other anticancer and antimicrobial agents.
5. Investigation of the molecular mechanism of action of this compound to identify potential targets for drug development.
In conclusion, 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide is a promising chemical compound that has potential applications in the field of medicine. Its potent antitumor and antimicrobial activity make it a suitable candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its efficacy in vivo.

Synthesis Methods

The synthesis of 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-amino-5-methylthiazole and N-(2-aminophenyl)carbamoyl chloride in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

The potential applications of 2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide in scientific research are numerous. This compound has been found to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S/c1-10-9-20-18(28-10)22-17(25)13-4-2-3-5-15(13)21-16(24)12-7-6-11(23(26)27)8-14(12)19/h2-9H,1H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEVBSNSUIUXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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